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Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973 Get Quote

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-

approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding

make it a privileged scaffold in drug design.[1] By functionalizing the pyridine ring with various

substituents, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic

properties of a molecule to optimize its biological activity.

This guide provides a comprehensive technical overview of a specific, highly functionalized

pyridine derivative: 2,5-Dibromopyridin-3-ol. While this compound is not as widely

documented as some other pyridine derivatives, its structure suggests significant potential as a

versatile building block for the synthesis of novel chemical entities. This document will delve

into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and

its potential applications in drug discovery, drawing upon established chemical principles and

data from closely related analogues.

Molecular Structure and Physicochemical
Properties
The structure of 2,5-Dibromopyridin-3-ol is characterized by a pyridine ring substituted with

two bromine atoms at positions 2 and 5, and a hydroxyl group at position 3. This arrangement

of substituents creates a unique electronic and steric environment that dictates the molecule's

reactivity and potential for forming intermolecular interactions.

Key Structural Features:
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Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces

the electron density of the ring and influences the reactivity of the substituents.

Bromine Substituents: The two bromine atoms are also electron-withdrawing via induction,

further decreasing the electron density of the pyridine ring. They also serve as excellent

leaving groups in nucleophilic aromatic substitution and participate in a wide range of

palladium-catalyzed cross-coupling reactions.

Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group through

resonance and an electron-withdrawing group via induction. This dual nature influences the

acidity of the proton and the nucleophilicity of the oxygen.

Tautomerism: A Critical Consideration

Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. In the case of 2,5-
Dibromopyridin-3-ol, it can exist in tautomeric equilibrium with 2,5-Dibromo-1,2-

dihydropyridin-3-one. The position of this equilibrium is influenced by the solvent and the

electronic nature of the other substituents on the ring. The pyridinone tautomer is significant in

medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, mimicking the

peptide bond.[2][3]

Predicted Physicochemical Properties

Property Value Source

Molecular Formula C₅H₃Br₂NO -

Molecular Weight 252.89 g/mol -

CAS Number Not available -

Predicted pKa ~8.5 (for the hydroxyl proton) Estimated

Predicted LogP ~1.8 Estimated

Spectroscopic Characterization (Predicted)
While experimental spectra for 2,5-Dibromopyridin-3-ol are not readily available in the

literature, its spectroscopic features can be reliably predicted based on the analysis of closely
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related structures, such as 2-amino-3,5-dibromopyridine.[4][5]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to

the two protons on the pyridine ring.

H4: This proton is expected to be a doublet, coupled to H6. Its chemical shift will be

influenced by the adjacent hydroxyl and bromine substituents.

H6: This proton is expected to be a doublet, coupled to H4. Its chemical shift will be

influenced by the adjacent bromine atom and the ring nitrogen.

OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be

dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

The chemical shifts will be influenced by the attached substituents, with the carbons bearing

bromine atoms expected at higher field and the carbon attached to the hydroxyl group at lower

field.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit the following characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

group.

C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to

the pyridine ring.

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):
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The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak

due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). The fragmentation pattern would

likely involve the loss of bromine and potentially the hydroxyl group.

Synthesis and Reactivity
While a specific, optimized synthesis for 2,5-Dibromopyridin-3-ol is not published, plausible

synthetic routes can be designed based on established pyridine chemistry.

Proposed Synthetic Workflow:

A logical approach would be the diazotization of 2,5-dibromopyridin-3-amine, followed by

hydrolysis of the diazonium salt. 2,5-Dibromopyridin-3-amine is a known compound (CAS

90902-84-4).[6][7]

2,5-Dibromopyridin-3-amine Diazonium SaltNaNO₂, H₂SO₄ 2,5-Dibromopyridin-3-olH₂O, Δ

Click to download full resolution via product page

Proposed synthesis of 2,5-Dibromopyridin-3-ol.

Experimental Protocol: Diazotization and Hydrolysis (Hypothetical)

Diazotization: Dissolve 2,5-dibromopyridin-3-amine in a cold aqueous solution of a strong

acid (e.g., sulfuric acid).

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

Stir the reaction mixture at low temperature for a specified period to ensure complete

formation of the diazonium salt.

Hydrolysis: Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt

to the desired 3-hydroxypyridine derivative.

Work-up and Purification: Neutralize the reaction mixture and extract the product with a

suitable organic solvent. Purify the crude product by chromatography or recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromopyridin-3-amine
https://www.chemicalbook.com/ChemicalProductProperty_US_CB21076002.aspx
https://www.benchchem.com/product/b1389973?utm_src=pdf-body-img
https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity of 2,5-Dibromopyridin-3-ol:

This molecule offers multiple reaction sites for further chemical modification, making it a

valuable synthetic intermediate.

Hydroxyl Group Reactions Bromine Atom Reactions

2,5-Dibromopyridin-3-ol

O-Alkylation O-Acylation Nucleophilic Aromatic
Substitution (SNAr)

Palladium-Catalyzed
Cross-Coupling

Click to download full resolution via product page

Key reaction pathways for 2,5-Dibromopyridin-3-ol.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-

acylation to introduce a variety of substituents.

Reactions at the Bromine Atoms:

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position is activated

towards SNAr due to its proximity to the electron-withdrawing ring nitrogen.

Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in a wide range

of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig

amination, allowing for the introduction of aryl, alkynyl, and amino groups, respectively.

The differential reactivity of the two bromine atoms could potentially be exploited for

selective functionalization.

Potential Applications in Drug Discovery
The structural features of 2,5-Dibromopyridin-3-ol make it an attractive scaffold for the

development of new therapeutic agents.
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Chemical Derivatization

2,5-Dibromopyridin-3-ol Scaffold

Functionalization at C2 Functionalization at C5 Functionalization at O3

Library of Diverse Compounds

High-Throughput Screening

Hit Compounds

Click to download full resolution via product page

2,5-Dibromopyridin-3-ol as a scaffold for drug discovery.

Versatile Scaffold: The three distinct points of functionalization (C2-Br, C5-Br, and C3-OH)

allow for the generation of a large and diverse library of compounds through combinatorial

chemistry.

Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple points for

vector-based elaboration make it an ideal fragment for FBDD campaigns.

Kinase Inhibitors: The pyridinone tautomer can act as a hinge-binding motif, a common

feature in many kinase inhibitors.[3] By elaborating the scaffold with appropriate substituents,

it is possible to design potent and selective kinase inhibitors for applications in oncology and

inflammation.
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Other Therapeutic Areas: Substituted pyridines have shown a wide range of biological

activities, including antimicrobial, anti-inflammatory, and anticoagulant effects.[3] Libraries

derived from 2,5-Dibromopyridin-3-ol could be screened against a variety of biological

targets to identify novel therapeutic agents.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,5-Dibromopyridin-3-ol is not

available, general precautions for handling brominated heterocyclic compounds should be

followed, based on data for similar molecules like 2-amino-5-bromopyridin-3-ol.[8]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
2,5-Dibromopyridin-3-ol is a highly functionalized pyridine derivative with significant potential

as a versatile building block in organic synthesis and medicinal chemistry. Its unique

combination of a hydroxyl group and two bromine atoms at strategic positions on the pyridine

ring provides multiple avenues for chemical modification. While direct experimental data for this

compound is limited, this guide has provided a comprehensive overview of its predicted

properties, plausible synthetic routes, and potential applications based on sound chemical

principles and data from closely related analogues. For researchers and scientists in drug

discovery, 2,5-Dibromopyridin-3-ol represents an exciting and largely unexplored scaffold for

the development of novel therapeutic agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://www.achemblock.com/q68195-2-amino-5-bromopyridin-3-ol.html
https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://www.benchchem.com/product/b1389973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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